N-mesityl-N'-(2-methylphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-9-13(3)16(14(4)10-11)19-17(20)18-15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAERZDLUYWHLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Characterization of N Mesityl N 2 Methylphenyl Urea
Comprehensive Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
For N-mesityl-N'-(2-methylphenyl)urea, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the mesityl and 2-methylphenyl rings, the methyl protons of both moieties, and the N-H protons of the urea (B33335) linkage. The integration of these signals corresponds to the number of protons in each unique environment.
Expected ¹H NMR Data for this compound:
| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic CH (mesityl) | ~6.8-7.0 | Singlet | 2H |
| Aromatic CH (2-methylphenyl) | ~7.0-7.5 | Multiplet | 4H |
| NH (urea) | Variable (broad singlets) | Broad Singlet | 2H |
| CH₃ (mesityl, para) | ~2.2-2.3 | Singlet | 3H |
| CH₃ (mesityl, ortho) | ~2.1-2.2 | Singlet | 6H |
| CH₃ (2-methylphenyl) | ~2.2-2.4 | Singlet | 3H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
In the ¹³C NMR spectrum of this compound, separate signals are anticipated for the carbonyl carbon of the urea group, the aromatic carbons of both rings, and the methyl carbons. The chemical shift of the carbonyl carbon is typically found in the downfield region (150-180 ppm).
Expected ¹³C NMR Data for this compound:
| Assignment | Expected Chemical Shift (ppm) |
| C=O (urea) | ~155-160 |
| Aromatic C (quaternary, mesityl) | ~130-140 |
| Aromatic CH (mesityl) | ~128-130 |
| Aromatic C (quaternary, 2-methylphenyl) | ~130-145 |
| Aromatic CH (2-methylphenyl) | ~120-130 |
| CH₃ (mesityl, para) | ~20-22 |
| CH₃ (mesityl, ortho) | ~18-20 |
| CH₃ (2-methylphenyl) | ~17-19 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons in the spin system. For this compound, COSY would confirm the coupling between the aromatic protons on the 2-methylphenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H and C=O groups of the urea linkage, as well as for the C-H and C=C bonds of the aromatic rings and methyl groups.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (urea) | ~3300-3400 | Medium-Strong |
| C-H stretching (aromatic) | ~3000-3100 | Medium |
| C-H stretching (aliphatic) | ~2850-3000 | Medium |
| C=O stretching (urea, "Amide I band") | ~1630-1680 | Strong |
| N-H bending (urea, "Amide II band") | ~1550-1620 | Medium-Strong |
| C=C stretching (aromatic) | ~1450-1600 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of its fragmentation pattern.
For this compound (C₁₇H₂₀N₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern in the mass spectrum would likely involve cleavage of the C-N bonds of the urea linkage, leading to the formation of fragment ions corresponding to the mesityl isocyanate and 2-methylaniline moieties, or their related fragments.
Expected Mass Spectrometry Data for this compound:
| Ion | Expected m/z | Description |
| [M]⁺ | 268.1576 | Molecular Ion |
| [M+H]⁺ | 269.1654 | Protonated Molecular Ion |
| [M+Na]⁺ | 291.1473 | Sodiated Adduct |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For N,N'-diaryl ureas such as this compound, the absorption of UV light primarily promotes electrons from lower energy bonding (π) and non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals.
The UV-Vis spectrum of a typical N,N'-diphenylurea in a non-polar solvent would be expected to exhibit characteristic absorption bands corresponding to π → π* transitions. These transitions originate from the delocalized π-systems of the mesityl and 2-methylphenyl rings, as well as the urea carbonyl group. The presence of the aromatic rings leads to a bathochromic (red) shift of these absorption bands compared to simpler ureas. nist.gov
In this compound, the electronic transitions are influenced by the substitution pattern on the aryl rings. The methyl groups on both the mesityl and 2-methylphenyl rings are electron-donating groups, which can cause a further red shift in the absorption maxima. Analysis of the UV spectra of related N,N'-diaryl ureas suggests the possibility of charge transfer interactions between the two aromatic rings, especially when substituted with electron-donating and electron-withdrawing groups. researchgate.net
A hypothetical UV-Vis absorption spectrum for this compound would likely display strong absorptions in the UV region, with specific wavelengths and molar absorptivities dependent on the solvent used and the precise conformation of the molecule in solution.
| Expected Electronic Transitions for this compound | Approximate Wavelength Range (nm) | Originating Orbitals | Destination Orbitals |
| π → π* (Aromatic Rings) | 200-280 | π (Phenyl, Mesityl) | π* (Phenyl, Mesityl) |
| π → π* (Carbonyl Group) | 200-240 | π (C=O) | π* (C=O) |
| n → π* (Carbonyl Group) | >240 | n (Oxygen lone pair) | π* (C=O) |
Solid-State Structural Analysis and Crystal Engineering
The solid-state structure of this compound provides critical insights into its conformational preferences and the non-covalent interactions that govern its crystal packing. These features are fundamental to understanding its physical properties and for designing new solid forms.
Single Crystal X-ray Diffraction for Atomic Resolution Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govscielo.bruib.no Although a crystal structure for this compound is not publicly available, analysis of closely related N,N'-diaryl ureas provides a strong basis for predicting its solid-state conformation and packing. For instance, the crystal structure of 1,3-diphenylurea (B7728601) reveals key details about the geometry and intermolecular interactions that are likely to be present in its more substituted analogue. researchgate.net
Below is a representative table of crystallographic data for a related N,N'-diaryl urea, illustrating the type of information obtained from an SCXRD experiment.
| Crystallographic Data for a Representative N,N'-Diaryl Urea | |
| Empirical Formula | C13H12N2O |
| Formula Weight | 212.25 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 9.118(3) Å |
| b = 10.558(2) Å | |
| c = 11.780(3) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1132.5(5) ų |
| Z | 4 |
| Density (calculated) | 1.245 Mg/m³ |
In the solid state, N,N'-diaryl ureas can adopt various conformations due to rotation around the C-N bonds of the urea linkage. The two primary conformations are typically referred to as syn and anti, describing the relative orientation of the N-H bonds with respect to the carbonyl group. In many N,N'-diaryl ureas, an anti-anti conformation is observed, where both N-H bonds are oriented away from the carbonyl oxygen. nih.gov However, steric hindrance from bulky substituents, such as the mesityl and ortho-methylphenyl groups in the title compound, can significantly influence the preferred conformation. researchgate.netnih.gov
Studies on sterically hindered N,N'-diaryl ureas have shown that they can adopt a syn-anti or even a syn-syn conformation to alleviate steric strain. nih.gov In the case of this compound, it is plausible that the bulky mesityl group forces a conformation where the two aryl rings are twisted out of the plane of the urea group. This twisting would be a compromise between maximizing π-conjugation and minimizing steric repulsion between the ortho-methyl groups and the urea backbone.
The crystal packing of N,N'-diaryl ureas is typically dominated by hydrogen bonding interactions involving the N-H donors and the carbonyl oxygen acceptor. nih.govacs.org In many cases, these interactions lead to the formation of one-dimensional hydrogen-bonded chains or tapes. researchgate.net The specific hydrogen bonding motifs can vary, leading to different supramolecular assemblies.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It provides a fingerprint of the crystalline phases present in a sample. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch and to identify any polymorphic forms.
The PXRD pattern of a microcrystalline powder consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of the crystal lattice of the material. By comparing the experimental PXRD pattern with a pattern calculated from single-crystal X-ray diffraction data, the identity and purity of the bulk sample can be confirmed. Any significant differences could indicate the presence of impurities or a different crystalline form.
Co-crystallization Strategies for Designed Solid Forms
Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. This is achieved by incorporating a second molecule, known as a co-former, into the crystal lattice. For this compound, co-crystallization could be employed to create new solid forms with, for example, altered solubility or stability.
Urea and its derivatives are excellent candidates for co-crystallization due to their strong hydrogen bonding capabilities. nih.govmdpi.com Potential co-formers for this compound would be molecules that can form robust and predictable hydrogen bonding synthons with the urea moiety. Carboxylic acids, for instance, are common co-formers for ureas, as they can form strong acid-urea heterosynthons. mdpi.com The selection of a suitable co-former would also consider steric compatibility with the bulky mesityl and 2-methylphenyl groups. Screening for co-crystals can be performed using techniques such as liquid-assisted grinding or slow evaporation from solution. mdpi.com
Computational Chemistry Approaches to Structure and Conformation
Computational chemistry serves as a powerful tool to complement experimental findings, offering a detailed picture of the molecule's preferred three-dimensional arrangements and the energies associated with them. For a molecule like this compound, with its rotatable bonds connecting the urea bridge to the mesityl and 2-methylphenyl rings, a multitude of conformations are possible.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure at a manageable computational cost. DFT calculations are pivotal in determining the ground state geometry of this compound. These calculations involve optimizing the molecular structure to find the arrangement of atoms that corresponds to the lowest electronic energy.
A typical DFT study on a related compound, N,N'-diphenylurea, reveals key insights into the planarity and bonding of the urea unit. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be expected to show a nearly planar urea core (N-C(O)-N). However, significant torsion angles between the urea plane and the flanking aromatic rings are anticipated due to the steric hindrance imposed by the methyl groups on both the mesityl and 2-methylphenyl moieties.
The electronic properties derived from DFT calculations include the distribution of electron density, molecular orbital energies, and the resulting electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. In diaryl ureas, the HOMO is typically localized on the phenyl rings and the nitrogen atoms, while the LUMO is often centered on the carbonyl group of the urea bridge.
Table 1: Predicted Electronic Properties of a Representative Diarylurea from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Reflects the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The values presented in this table are representative of a generic diarylurea and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.
The conformational flexibility of this compound necessitates a thorough exploration of its potential energy surface. Conformational searching algorithms systematically explore the different spatial arrangements of the molecule that arise from the rotation around single bonds. These searches can be performed using molecular mechanics force fields or more accurate quantum mechanical methods.
A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can be directly compared with experimental data to validate the computed structures.
Infrared (IR) Frequencies: DFT calculations can be used to compute the vibrational frequencies of this compound. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted IR spectrum can be a powerful tool for interpreting the experimental spectrum. For instance, the characteristic C=O stretching frequency of the urea group is sensitive to its environment and hydrogen bonding. In a related study on 1,3-diphenylurea, the calculated C=O stretching frequency was found to be in good agreement with the experimental value. Similarly, the N-H stretching frequencies are also diagnostic and can provide information about intra- and intermolecular hydrogen bonding.
Table 2: Predicted vs. Experimental IR Frequencies for a Representative Diarylurea
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3440 | 3329 |
| C=O Stretch | 1690 | 1628 |
| N-C-N Stretch | 1550 | 1541 |
Note: The values in this table are for 1,3-diphenylurea and serve as an example of the expected correlation between calculated and experimental data. A scaling factor is often applied to calculated frequencies to improve agreement with experimental values.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is another valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These predictions are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis. For this compound, the calculated chemical shifts of the protons and carbons of the mesityl and 2-methylphenyl rings would be particularly informative for confirming the rotational orientation of these groups relative to the central urea moiety.
Supramolecular Chemistry and Self Assembly of N Mesityl N 2 Methylphenyl Urea Systems
Hydrogen Bonding Motifs in Substituted Ureas
The primary driving force for the self-assembly of urea-based molecules is the formation of hydrogen bonds. These interactions, while weaker than covalent bonds, are highly directional and can act in concert to create robust and complex structures.
N-H…O=C Hydrogen Bonds as Primary Supramolecular Synthons
The fundamental building block of supramolecular assembly in urea (B33335) systems is the N-H…O=C hydrogen bond. In this interaction, the hydrogen atom of an N-H group acts as a hydrogen bond donor, while the oxygen atom of a carbonyl group (C=O) serves as the hydrogen bond acceptor. In solid urea, the oxygen center is involved in two such N-H–O hydrogen bonds. wikipedia.org This interaction is highly reliable and forms the basis of what is known as a supramolecular synthon—a structural unit in a crystal that is formed by intermolecular interactions.
The geometry of the urea molecule, which is planar in the solid state, facilitates the formation of these hydrogen bonds. wikipedia.org The two N-H groups of a single urea molecule can interact with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of one-dimensional tapes or ribbons. These tapes can then further assemble into more complex two- or three-dimensional networks. The strength of these hydrogen bonds typically ranges from 5 to 30 kJ/mol. nih.gov
Cooperative and Directional Hydrogen Bonding Networks
This cooperative effect, combined with the high directionality of the hydrogen bonds, allows for the precise control of the resulting supramolecular architecture. nih.gov In systems with multiple urea units, this can lead to the formation of highly organized, stable structures. nih.gov The predictable nature of these hydrogen-bonding networks makes urea derivatives valuable components in the design of materials with specific properties, such as supramolecular polymers and gels. nih.govnih.gov
Influence of Aryl Substituents on Hydrogen Bonding Strength and Directionality
The nature of the substituents attached to the urea nitrogen atoms has a significant impact on the strength and directionality of the hydrogen bonds. In the case of N-mesityl-N'-(2-methylphenyl)urea, the aryl groups (mesityl and 2-methylphenyl) play a crucial role.
Aryl substituents, being electron-withdrawing, can increase the acidity of the N-H protons, making them better hydrogen bond donors. rsc.org This enhancement of the hydrogen bond donor strength is a result of the withdrawal of electron density from the N-H group through the π-system of the aromatic ring. rsc.org However, the steric bulk of the substituents can also have a profound effect.
Recent studies have shown that for 1,3-diaryl ureas, there can be a steric disruption to the expected enhancement of hydrogen bond strength. rsc.orgnih.gov While electron-withdrawing groups generally strengthen the hydrogen bond, bulky aryl groups can lead to steric repulsion that counteracts this effect. rsc.org Specifically, the introduction of ortho-substituents, such as the methyl groups in the mesityl and 2-methylphenyl moieties, can dramatically enhance the hydrogen bonding donor character of the urea unit. diva-portal.orgrsc.org This is a critical consideration in the supramolecular behavior of this compound.
| Substituent Type | Electronic Effect | Steric Effect | Overall Impact on H-Bond Strength | Reference |
|---|---|---|---|---|
| Electron-donating (e.g., alkyl) | Decreases N-H acidity | Variable | Generally weaker | rsc.org |
| Electron-withdrawing (e.g., aryl) | Increases N-H acidity | Can cause steric hindrance | Generally stronger, but can be complex | rsc.orgnih.gov |
| Ortho-substituted aryl | Increases N-H acidity | Enhances H-bond donor character | Significantly enhanced | diva-portal.orgrsc.org |
Host-Guest Chemistry and Molecular Recognition Phenomena
The well-defined hydrogen-bonding capabilities of urea derivatives make them excellent candidates for the design of synthetic receptors in host-guest chemistry. These receptors can selectively bind to specific guest molecules, a process known as molecular recognition.
Design Principles for Urea-Functionalized Host Systems
The design of urea-functionalized host systems relies on several key principles. The primary consideration is the pre-organization of the urea binding sites to create a cavity or cleft that is complementary in size, shape, and chemical functionality to the intended guest molecule. The urea groups provide directional hydrogen bond donor sites. researchgate.netacs.org
Flexibility and rigidity of the host's scaffold are also critical design elements. A rigid scaffold can provide a well-defined binding pocket, leading to high selectivity, while a flexible scaffold may allow for induced fit, accommodating a broader range of guests. nih.gov For instance, incorporating urea functionalities into macrocycles or other pre-organized structures can lead to highly effective receptors. The synthesis of these hosts often involves the reaction of a primary amine with an isocyanate, allowing for the straightforward introduction of the urea motif. researchgate.netrsc.org
Recent research has explored the use of self-assembly to create complex, three-dimensional host structures. For example, urea-functionalized "struts" have been used in coordination-driven self-assembly to form molecular prisms and triangles that can act as catalysts or molecular vessels. acs.orgnih.gov
Molecular Recognition of Anions and Neutral Species by Urea Receptors
Urea-based receptors are particularly adept at binding anions and certain neutral molecules. The polarized N-H groups of the urea moiety can form strong hydrogen bonds with negatively charged species. researchgate.net
For anion recognition, the two N-H groups of a single urea unit can act in a chelating fashion to bind spherical anions like halides, or they can form two parallel hydrogen bonds to the oxygen atoms of oxoanions such as carboxylates and phosphates. researchgate.netrsc.org The efficiency of this binding is enhanced by the electron-withdrawing nature of the carbonyl group, which increases the acidity of the N-H protons. researchgate.net The design of receptors with multiple urea units can lead to even higher affinities and selectivities for specific anions. acs.orgnih.gov
Urea-based hosts can also recognize neutral guest molecules, particularly those that can act as hydrogen bond acceptors. nih.gov This includes molecules containing carbonyl, ether, or other Lewis basic functional groups. Furthermore, synthetic hosts have been developed for the specific molecular recognition of other urea derivatives. nih.gov The ability of urea groups to form extensive hydrogen-bonded networks also allows them to trap organic compounds in clathrates, where guest molecules are held within channels formed by the host lattice. wikipedia.org
| Guest Type | Primary Interaction | Binding Motif | Reference |
|---|---|---|---|
| Spherical Anions (e.g., Cl⁻, Br⁻) | Hydrogen Bonding | Chelating/Bifurcated N-H…anion | researchgate.net |
| Oxoanions (e.g., RCOO⁻, PO₄³⁻) | Hydrogen Bonding | Parallel N-H…O | researchgate.netrsc.org |
| Neutral Molecules (e.g., amides, ethers) | Hydrogen Bonding | N-H…Acceptor | nih.gov |
| Urea Derivatives | Hydrogen Bonding | Complementary N-H…O=C | nih.gov |
Formation of Discrete Supramolecular Capsules and Complexes
The urea functional group, characterized by its capacity to form strong and directional hydrogen bonds, is a foundational element in the construction of supramolecular architectures. In principle, the N-H protons of the urea moiety can act as hydrogen-bond donors, while the carbonyl oxygen can act as an acceptor. This dual nature allows urea derivatives to participate in the formation of discrete, self-assembled structures like capsules and complexes, often in the presence of suitable guest molecules or ions. soton.ac.uknih.gov
However, a review of the available scientific literature does not provide specific examples or detailed studies on the formation of discrete supramolecular capsules or complexes directly involving this compound. While the potential for such interactions exists due to its urea core, research has been more focused on other aspects of its chemistry. For context, other urea-based systems have been shown to form complexes with transition metals and various anions, driven by the coordination properties of the urea group. soton.ac.uk
Applications in Chemo-sensing and Selective Binding
The ability of the urea moiety to selectively bind with anions and other molecules through hydrogen bonding is a well-established principle in supramolecular chemistry. nih.govresearchgate.net This interaction is the basis for the design of chemosensors, where a binding event triggers a detectable signal, such as a change in color or fluorescence. nih.gov The two parallel N-H groups of a urea can form a complementary binding pocket for trigonal planar oxoanions and carboxylates. researchgate.net
In the specific case of This compound , its application has been explored in the realm of selective biological binding, particularly as an enzyme inhibitor. Research has demonstrated its inhibitory activity against several enzymes, showcasing its potential in medicinal chemistry. evitachem.com This selective binding is a testament to the compound's ability to fit into the active site of specific proteins and interact with key residues.
One study investigated the inhibitory effects of this compound and sixteen other derivatives against three different enzymes. The results, as detailed below, highlight a moderate and varied inhibitory potential. evitachem.com
Table 1: Enzyme Inhibition by this compound and Related Derivatives
| Enzyme | Inhibition Range (%) |
|---|---|
| Urease | 0.30 - 45.3 |
| β-Glucuronidase | 4.9 - 44.9 |
This table summarizes the range of inhibitory activity observed for a series of seventeen urea derivatives, including this compound. evitachem.com
While this demonstrates selective binding, the compound has not been extensively developed as a traditional chemosensor that produces an optical signal upon binding. However, the foundational principle of selective recognition via its urea group is clearly established. evitachem.com
Self-Assembly Processes and Hierarchical Structural Formation
Formation of Supramolecular Gels (LMWGs)
Many urea-containing compounds are recognized as effective low-molecular-weight gelators (LMWGs). researchgate.net These molecules can self-assemble in a solvent through non-covalent interactions, primarily hydrogen bonding, to create a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel. researchgate.net However, there is no specific information within the reviewed literature to indicate that this compound itself acts as a low-molecular-weight gelator.
Gelation Mechanism and Network Formation
For urea derivatives that do act as LMWGs, the gelation mechanism is a process of hierarchical self-assembly. reading.ac.uk It typically begins with the formation of one-dimensional tapes or strands stabilized by intermolecular hydrogen bonds between the urea groups. These primary structures then aggregate or entangle to form thicker fibers or ribbons. semanticscholar.org Ultimately, these fibers create a physically cross-linked, three-dimensional network that traps the solvent molecules, leading to the gel state. researchgate.net The specific properties of the resulting gel, such as its thermal stability and the critical concentration required for gelation, are highly dependent on the molecular structure of the gelator and the nature of the solvent. researchgate.net
Rheological Properties of Urea-Based Gels
The mechanical properties of supramolecular gels are typically characterized using rheology. Rheological measurements provide insight into the strength and stability of the gel network. reading.ac.uk For urea-based gels, these studies often reveal a viscoelastic nature, where the storage modulus (G'), representing the elastic (solid-like) component, is significantly higher than the loss modulus (G''), representing the viscous (liquid-like) component. researchgate.net The stimuli-responsive nature of these gels, for instance, in the presence of certain ions or changes in pH, can also be quantified through rheology, showing either a strengthening or collapse of the gel network. reading.ac.ukresearchgate.net As this compound has not been reported as a gelator, no specific rheological data for this compound is available.
Supramolecular Polymerization and Fibrous Assemblies
The self-assembly of LMWGs into a gel network is fundamentally a supramolecular polymerization process. In this process, monomeric gelator molecules non-covalently link together to form long, polymer-like fibrous structures. For urea-based gelators, this polymerization is driven by the strong and directional hydrogen bonds that form between urea moieties. semanticscholar.org
Studies on various urea-based LMWGs have shown that the resulting assemblies are often long, entangled fibers. semanticscholar.org The morphology of these fibers can vary from flat ribbons to twisted helical structures, depending on the specific molecular design of the gelator. This process of forming fibrous assemblies is crucial for gelation, as it is the entanglement and interaction of these fibers that create the matrix responsible for immobilizing the solvent. While this is a common mechanism for many urea compounds, there is no evidence in the literature to confirm that this compound undergoes supramolecular polymerization to form fibrous assemblies.
Directed Self-Assembly at Interfaces
The directed self-assembly of this compound at interfaces is a critical area of research, leveraging the molecule's inherent amphiphilic character arising from the polar urea core and the nonpolar aromatic substituents. While specific studies on the interfacial behavior of this exact compound are not extensively documented in publicly available literature, the principles governing the self-assembly of N,N'-diaryl ureas at solid-liquid or air-water interfaces can be extrapolated.
Crystal Engineering with Urea Hydrogen-Bonding Groups
The urea functional group is a cornerstone of crystal engineering due to its reliable formation of strong and directional N-H···O=C hydrogen bonds.
Design of Crystalline Organic Solids through Rational Assembly
The rational design of crystalline solids using this compound hinges on the predictable nature of the urea hydrogen bond. In the solid state, N,N'-disubstituted ureas typically form one-dimensional hydrogen-bonded tapes or chains. researchgate.net In these motifs, each urea molecule acts as both a hydrogen bond donor (through its N-H groups) and an acceptor (through its carbonyl oxygen).
Inclusion Compounds and Channel Structures
The formation of inclusion compounds and channel structures is a fascinating aspect of crystal engineering with ureas. While there is no specific report of this compound forming such structures, its molecular design is conducive to this possibility. The robust hydrogen-bonded urea tapes can serve as host frameworks, while the bulky aromatic side groups act as pillars, creating voids or channels within the crystal lattice.
These channels could potentially accommodate guest molecules of a suitable size and chemical nature. The dimensions and chemical environment of the channels would be dictated by the size and orientation of the mesityl and 2-methylphenyl groups. The rational design of such host-guest systems is a significant goal in supramolecular chemistry, with potential applications in separation, storage, and catalysis.
Other Non-Covalent Interactions in this compound Systems
π-Stacking Interactions Involving Mesityl and Methylphenyl Groups
The aromatic mesityl and methylphenyl rings in this compound are capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are a significant cohesive force in the packing of many organic molecules.
The geometry of these interactions can vary, from face-to-face to edge-to-face or parallel-displaced arrangements. The presence of methyl groups on both rings influences their electronic properties and steric profile, which in turn affects the preferred mode and strength of π-stacking. It is plausible that in the crystal structure of this compound, π-stacking interactions occur between adjacent molecules, helping to organize the hydrogen-bonded tapes into a stable three-dimensional array. The interplay between the strong hydrogen bonds and the weaker π-stacking interactions is a key determinant of the final crystal structure.
C-H…π Interactions and Their Role in Packing
C-H…π interactions are another class of weak hydrogen bonds that are expected to contribute to the crystal packing of this compound. In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π-system of an aromatic ring acts as the acceptor.
Electrostatic and Van der Waals Contributions to Assembly
Van der Waals forces, though weaker and less directional than hydrogen bonds, are collectively significant due to the large surface areas of the aromatic substituents. These forces can be subdivided into three components:
Dispersion Forces (London Forces): Arising from temporary fluctuations in electron density, these are the most significant van der Waals contribution for nonpolar moieties like the aryl rings. The large, polarizable electron clouds of the mesityl and 2-methylphenyl groups lead to substantial attractive dispersion interactions, promoting close packing of the aromatic rings.
Induction Forces (Debye Forces): These occur between a permanent dipole (the urea group) and an induced dipole in a neighboring molecule (the aromatic rings). This interaction further stabilizes the assembly.
Orientation Forces (Keesom Forces): These exist between polar molecules but are generally weaker than the primary hydrogen bonding and dipole-dipole interactions of the urea core.
The interplay of these forces dictates the specific packing arrangement. For instance, the bulky mesityl group and the 2-methylphenyl group will arrange to maximize attractive van der Waals contacts while minimizing steric repulsion. This often leads to offset or herringbone packing arrangements of the aromatic rings. The subtle balance between the directional hydrogen bonds and the cumulative, less-directional van der Waals and electrostatic forces is what allows for the formation of diverse supramolecular structures from seemingly similar building blocks.
Table 1: Intermolecular Interaction Contributions in Diaryl Urea Assembly
| Interaction Type | Description | Role in this compound Assembly |
| Electrostatic | Arises from permanent charge separation and multipole moments. | The polar urea group creates a strong dipole moment, orienting molecules and contributing to lattice energy. Aromatic quadrupoles influence packing. |
| Van der Waals | Weak, non-directional forces arising from electron cloud fluctuations. | Crucial for the close packing of the large mesityl and 2-methylphenyl groups, contributing significantly to the overall stability of the assembly. |
| - Dispersion | Attraction between temporary, fluctuating dipoles. | The dominant van der Waals force, driven by the large, polarizable aromatic rings. |
| - Induction | Attraction between a permanent dipole and an induced dipole. | The polar urea moiety induces dipoles in the aromatic rings of neighboring molecules, enhancing cohesion. |
Halogen Bonding as a Supramolecular Tool in Urea Derivatives
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction, denoted as R-X···Y (where X is a halogen and Y is a Lewis base, such as an oxygen, nitrogen, or sulfur atom), has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the design of functional materials.
In the context of urea derivatives, halogen bonding can be strategically employed to direct self-assembly and create novel supramolecular architectures. By incorporating halogen atoms (typically iodine or bromine, as they are more polarizable and form stronger halogen bonds) onto the aromatic rings of a diaryl urea, a new directional interaction is introduced that can compete with or complement the primary hydrogen-bonding motif.
The carbonyl oxygen of the urea group is an excellent halogen bond acceptor. This allows for the formation of robust and directional halogen bonds that can be used to control the packing of urea molecules in the solid state. For example, a halogenated diaryl urea could form a hydrogen-bonded tape via the N-H···O=C interactions, while simultaneously forming inter-tape connections through C-X···O=C halogen bonds. This provides a hierarchical approach to constructing complex three-dimensional networks.
The strength and directionality of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl) or by modifying the electronic properties of the molecule. Electron-withdrawing groups on the aromatic ring containing the halogen will enhance its electrophilic character, leading to stronger halogen bonds.
While this compound itself does not possess a halogen atom and therefore cannot act as a halogen bond donor, the principles of halogen bonding are highly relevant to its class of compounds. The introduction of a halogen substituent onto either the mesityl or the 2-methylphenyl ring would provide a powerful synthetic handle to modify its self-assembly behavior, potentially leading to new materials with altered physical and chemical properties.
Table 2: Properties of Halogen Bonding in Supramolecular Chemistry
| Feature | Description | Relevance to Urea Derivatives |
| Directionality | The C-X···Y angle is typically close to 180°, making the interaction highly directional. | Allows for precise control over the orientation of molecules in a crystal lattice, complementing the directionality of hydrogen bonds. |
| Tunability | The strength of the interaction can be modified by changing the halogen (I > Br > Cl > F) or the electronic environment. | Provides a mechanism to fine-tune the stability and structure of the supramolecular assembly by synthetic modification of the urea derivative. |
| Donor/Acceptor | The halogenated compound is the donor; a Lewis basic site (like the urea oxygen) is the acceptor. | The urea carbonyl is an effective halogen bond acceptor, making halogen bonding a compatible and powerful tool for this class of molecules. |
Future Directions and Emerging Research Areas for N Mesityl N 2 Methylphenyl Urea
Development of Advanced Functional Materials
The self-assembly properties of N,N'-diarylureas are well-established, driven by the formation of one-dimensional hydrogen-bonded tapes. This predictable self-assembly motif makes them excellent building blocks for a variety of functional materials.
The development of "smart" materials that respond to external stimuli is a burgeoning field of research. For N-mesityl-N'-(2-methylphenyl)urea, future research could focus on creating supramolecular gels that exhibit responsiveness to stimuli such as temperature, light, or the presence of specific chemical species. The introduction of photo-responsive or redox-active moieties into the molecular structure could allow for external control over the gelation process. For instance, the incorporation of an azobenzene (B91143) unit could enable photo-switchable gel-sol transitions.
Supramolecular gels derived from urea (B33335) compounds have shown promise in various applications, including as media for electrophoresis to separate proteins and DNA. nih.gov The self-assembled fibrillar network of these gels provides a unique environment for molecular separation. Research into this compound could explore its potential to form such gels in a range of solvents, from organic to aqueous systems, by fine-tuning the molecular structure. nih.gov
The ability of the urea functionality to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for the recognition and binding of anions. This property can be harnessed to develop materials for selective separations. Future research could investigate the use of this compound in the design of membranes for the selective filtration of anions from solution. By immobilizing the urea derivative within a polymer matrix, it may be possible to create highly selective anion exchange membranes. The design of such membranes is a critical area of research for various industrial applications.
Furthermore, the specific steric and electronic environment created by the mesityl and 2-methylphenyl groups could impart selectivity for particular anions. Computational studies could predict the binding affinities of different anions to the urea derivative, guiding the experimental design of separation systems.
The self-assembly of molecular building blocks can be extended to the organization of larger colloidal particles into well-defined superstructures. Future research could explore the use of this compound to direct the assembly of nanoparticles into one-, two-, or three-dimensional arrays. This could be achieved by functionalizing the surface of colloidal particles with the urea derivative, allowing them to link together through hydrogen bonding.
The formation of these colloidal superstructures could lead to materials with novel optical, electronic, or catalytic properties. For example, the precise arrangement of metallic nanoparticles could give rise to plasmonic effects with applications in sensing and photonics. The use of host-guest interactions, a cornerstone of supramolecular chemistry, could also be employed to create these complex colloidal architectures. cam.ac.ukresearchgate.net
Advanced Computational Modeling for Predictive Design and Understanding
To accelerate the discovery and optimization of materials based on this compound, advanced computational modeling and machine learning techniques will be indispensable.
Understanding the self-assembly of this compound from the molecular to the macroscopic scale is crucial for designing materials with desired properties. Multi-scale modeling, which combines different levels of computational detail, can provide a comprehensive picture of this process. researchgate.netaiche.orgnih.govnih.gov
At the most detailed level, quantum mechanical calculations can be used to accurately describe the hydrogen bonding interactions between individual urea molecules. This information can then be used to develop parameters for classical molecular dynamics (MD) simulations, which can model the behavior of larger assemblies of molecules over longer timescales. Coarse-grained models, where groups of atoms are represented as single beads, can further extend the simulations to the mesoscale, allowing for the prediction of the morphology of self-assembled structures like fibers and networks. researchgate.netnih.gov
| Modeling Technique | Scale | Information Gained |
| Quantum Mechanics (QM) | Atomic | Accurate hydrogen bond energies and geometries. |
| Molecular Dynamics (MD) | Molecular (Nanoscale) | Dynamics of self-assembly, solvent effects, local structure. |
| Coarse-Graining (CG) | Mesoscale | Morphology of large aggregates, fibril formation. |
This multi-scale approach can help to understand how modifications to the molecular structure of this compound will affect its self-assembly and the resulting material properties.
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials discovery. compamed-tradefair.comresearch-in-bavaria.denih.gov These techniques can be used to build predictive models that correlate the chemical structure of urea derivatives with their functional properties. For instance, a machine learning model could be trained on a dataset of known urea-based gelators to predict whether a new compound, like a derivative of this compound, will form a gel in a particular solvent. mdpi.com
These models can rapidly screen large virtual libraries of compounds, identifying the most promising candidates for experimental synthesis and testing. This data-driven approach can significantly accelerate the design of new functional materials. The integration of AI with computational chemistry can create a powerful workflow for the de novo design of urea derivatives with tailored properties for specific applications. Current time information in Suffolk, GB.mdpi.com
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Training models to predict properties like gelation ability, anion binding strength, or self-assembly morphology. | Faster identification of promising candidate molecules. |
| Generative Models | Using AI to design novel urea derivatives with desired properties from scratch. | Exploration of new and unconventional molecular architectures. |
| Automated Analysis | Applying machine learning to analyze complex simulation data and identify key structural features for desired functions. | Deeper understanding of structure-property relationships. |
By leveraging these advanced computational tools, the future development of materials based on this compound can be pursued in a more rational and efficient manner, unlocking its full potential in a wide range of scientific and technological fields.
Integration with Other Chemical Systems and Hybrid Materials
The integration of this compound into larger chemical systems and the creation of hybrid materials are promising areas of future research. The distinct steric and electronic properties of this molecule could be harnessed to develop materials with tailored functionalities.
The urea functional group is a well-established motif for forming strong, directional hydrogen bonds. This characteristic can be exploited in the design of supramolecular polymers and gels. For this compound, the bulky substituents are expected to influence the geometry and strength of these hydrogen-bonding networks, potentially leading to materials with unique mechanical and rheological properties. Future research could focus on incorporating this urea derivative as a cross-linking agent or a functional monomer in polymer chains.
Furthermore, the development of hybrid organic-inorganic materials represents a significant opportunity. By functionalizing this compound with appropriate linker groups, it could be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold) or incorporated into metal-organic frameworks (MOFs). Such hybrid materials could exhibit enhanced thermal stability, novel photophysical properties, or serve as highly selective sensors.
A potential area of exploration is the synthesis of hybrid molecules where this compound is covalently linked to other functional moieties, such as photoactive chromophores or biologically active fragments. Research into hybrids of sterically hindered phenols and diaryl ureas has shown that such combinations can lead to compounds with interesting redox properties and biological activities. mdpi.comresearchgate.net
Table 1: Potential Hybrid Material Architectures Incorporating this compound
| Hybrid Material Type | Potential Integration Strategy | Anticipated Properties and Applications |
| Supramolecular Polymer | As a chain extender or cross-linker via hydrogen bonding. | Self-healing materials, injectable hydrogels, stimuli-responsive polymers. |
| Organic-Inorganic Nanocomposite | Covalent grafting onto silica or metal oxide nanoparticles. | Enhanced mechanical strength, catalysts with improved stability, selective adsorbents. |
| Metal-Organic Framework (MOF) | As a functionalized linker within the framework structure. | Gas storage and separation, selective catalysis, chemical sensing. |
| Covalently-Linked Hybrid Molecule | Synthesis of conjugates with photo- or electro-active groups. | Molecular switches, components for organic electronics, targeted therapeutic agents. |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of this compound is another fertile ground for future investigation. While the fundamental chemistry of ureas is well-understood, the specific steric and electronic environment of this compound could unlock novel catalytic activities and transformation pathways.
A significant emerging area for diaryl ureas is their application as organocatalysts. The hydrogen-bonding capability of the urea moiety can be used to activate substrates in a variety of chemical reactions. The bulky mesityl and tolyl groups in this compound could create a well-defined chiral pocket (if a chiral variant were synthesized) or a sterically demanding environment, leading to high selectivity in catalyzed reactions. Future work could explore its efficacy in reactions such as Michael additions, aldol (B89426) reactions, and aza-Henry reactions.
The N-H bonds of the urea can also participate in metal coordination, suggesting that this compound could serve as a ligand in transition metal catalysis. The steric bulk would likely favor the formation of low-coordinate metal complexes, which often exhibit unique reactivity. Palladium-catalyzed cross-coupling reactions, for example, have been shown to be effective for the synthesis of unsymmetrical diaryl ureas and could potentially be influenced by ligands of this type. nih.govnih.gov
Furthermore, the potential for photocatalytic applications should be investigated. While simple ureas are not typically photoactive, their incorporation into systems with photocatalytic centers, such as titanium dioxide, could modulate the efficiency and selectivity of photocatalytic degradation of pollutants or in organic synthesis. trdizin.gov.trrsc.orgcapes.gov.br
Table 2: Potential Catalytic Applications of this compound
| Catalysis Type | Proposed Role of the Compound | Potential Reactions to Explore |
| Organocatalysis | Hydrogen-bond donor to activate electrophiles. | Asymmetric Michael additions, Friedel-Crafts alkylations, Diels-Alder reactions. |
| Transition Metal Catalysis | Sterically demanding ligand for metal centers (e.g., Pd, Ru, Cu). | Cross-coupling reactions, hydrogenation, oxidation reactions. |
| Photocatalysis | Modifier for semiconductor photocatalysts. | Degradation of organic pollutants, selective organic transformations under light irradiation. |
Sustainable Synthesis and Application Development in the Context of Green Chemistry
Developing sustainable synthetic routes to this compound and exploring its applications within the framework of green chemistry are crucial for its future viability. Traditional methods for urea synthesis often rely on hazardous reagents like phosgene (B1210022).
Future research should focus on phosgene-free synthetic pathways. One promising approach is the palladium-catalyzed C-N cross-coupling of a mono-substituted urea with an aryl halide. nih.govnih.gov For this compound, this could involve the reaction of mesitylurea with 2-iodotoluene (B57078) or 2-bromotoluene, or alternatively, the reaction of (2-methylphenyl)urea with mesityl bromide. Another green approach is the use of carbon dioxide as a C1 source, reacting directly with the corresponding anilines under catalytic conditions.
The principles of green chemistry also extend to the applications of the compound. For instance, its potential use as a recyclable organocatalyst would be a significant advancement. Immobilizing the catalyst on a solid support would facilitate its separation from the reaction mixture and allow for its reuse, thereby reducing waste.
The choice of solvents in both the synthesis and application of this compound is another important consideration. Exploring the use of greener solvents, such as bio-based solvents or even water, would enhance the sustainability profile of processes involving this compound.
Table 3: Comparison of Synthetic Routes to this compound from a Green Chemistry Perspective
| Synthetic Route | Key Reagents | Advantages | Disadvantages |
| Traditional Method | Mesityl isocyanate, 2-methylaniline | High yield, straightforward procedure. | Use of isocyanates, often derived from phosgene. |
| Pd-Catalyzed Cross-Coupling | Mono-aryl urea, aryl halide, Pd catalyst, base | Avoids phosgene and isocyanates. nih.govnih.gov | Use of expensive metal catalyst, generation of salt byproducts. |
| Carbonylative Coupling | Mesitylamine, 2-methylaniline, CO source (e.g., CO, triphosgene) | Can be phosgene-free if a CO surrogate is used. | May require high pressures and temperatures; toxicity of CO. |
| Direct Carbonylation with CO2 | Mesitylamine, 2-methylaniline, CO2, catalyst | Utilizes a renewable and non-toxic C1 source. | Often requires high temperatures/pressures and highly active catalysts. |
Q & A
Basic: What is the optimized synthesis protocol for N-mesityl-N'-(2-methylphenyl)urea, and what parameters critically influence yield?
Methodological Answer:
this compound can be synthesized via the reaction of mesityl isocyanate with 2-methylphenylamine under controlled conditions. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity by stabilizing intermediates .
- Temperature : Room temperature (20–25°C) minimizes side reactions (e.g., oligomerization) common at elevated temperatures.
- Stoichiometry : A 1:1 molar ratio of isocyanate to amine ensures complete conversion. Excess isocyanate may lead to byproducts.
- Reaction Time : 12–24 hours under inert atmosphere (N₂/Ar) ensures completion.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Yield typically ranges from 65–80% depending on purity of reactants .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
-
NMR Spectroscopy :
-
X-ray Crystallography : Resolves steric effects from mesityl and 2-methylphenyl groups. Example metrics:
Parameter Value (Hypothetical) Space Group P21/c Unit Cell (Å) a=18.75, b=6.80, c=12.68 β Angle (°) 98.93 Refinement using SHELXL (R-factor <0.05) ensures accuracy .
Advanced: How do structural variations (e.g., ortho vs. para substituents) impact biological activity?
Methodological Answer:
Comparative studies of analogs (e.g., 3-methylphenyl vs. 4-methylphenyl) reveal:
- Steric Effects : Ortho-substituents (2-methyl) hinder binding to planar targets (e.g., enzymes), reducing activity compared to para-substituted analogs .
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance urea’s hydrogen-bonding capacity, critical for interactions with biological targets like microtubules or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
